N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazolopyridine sulfonamides
Mechanism of Action
Target of Action
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a type of triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
It is known that triazole derivatives can interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially influencing cellular processes.
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
It is known that triazole compounds can interact with various enzymes and receptors, potentially influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl and ethoxyphenyl groups under acidic or basic conditions. The sulfonamide group is then introduced through a reaction with sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Uniqueness: N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-19-10-8-18(9-11-19)25(14-17-6-4-3-5-7-17)29(26,27)20-12-13-21-23-22-16-24(21)15-20/h3-13,15-16H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWUZGNHSHJIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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